(Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Overview
Description
(Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is an organic compound that features a benzodioxole moiety, a pyrazole ring, and a propenamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzodioxole and pyrazole intermediates are then coupled using a suitable linker, such as a propenamide group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the propenamide group.
Substitution: The pyrazole ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
Drug Development: The compound may be investigated for its potential as a therapeutic agent due to its structural features.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like (Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1H-PYRAZOL-4-YL)-2-PROPENAMIDE: A similar compound lacking the methyl group on the pyrazole ring.
(Z)-N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(1-METHYL-1H-IMIDAZOL-4-YL)-2-PROPENAMIDE: A compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the methyl group on the pyrazole ring and the specific configuration (Z) of the propenamide group may confer unique biological activities or chemical properties compared to similar compounds.
Properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-18-9-12(8-17-18)3-5-15(19)16-7-11-2-4-13-14(6-11)21-10-20-13/h2-6,8-9H,7,10H2,1H3,(H,16,19)/b5-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSCGORFBXIEC-HYXAFXHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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